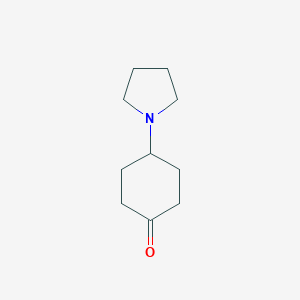

4-(Pyrrolidin-1-yl)cyclohexanone

Beschreibung

Contextualization within Enamine Chemistry and Cyclohexanone (B45756) Derivatives

The chemical identity of 4-(Pyrrolidin-1-yl)cyclohexanone is fundamentally linked to the principles of enamine chemistry. Enamines are a class of unsaturated nitrogen-containing compounds derived from the reaction of a ketone or aldehyde with a secondary amine. libretexts.orglibretexts.org In the case of this compound, it exists as a ketone, but its synthesis and reactivity are often discussed in relation to its corresponding enamine, 1-(cyclohex-1-en-1-yl)pyrrolidine, which is formed from cyclohexanone and pyrrolidine (B122466). libretexts.orgmsu.edu This reaction, a cornerstone of the Stork Enamine synthesis, involves the acid-catalyzed condensation of a secondary amine with a carbonyl compound. libretexts.orglibretexts.org

The resulting enamine is a powerful nucleophile, capable of reacting with electrophiles at the α-carbon position. libretexts.orglibretexts.org This reactivity is a direct consequence of the resonance stabilization provided by the nitrogen atom's lone pair of electrons, which delocalizes into the double bond. libretexts.org After the alkylation or acylation step, the enamine can be readily hydrolyzed back to the ketone, yielding an α-substituted cyclohexanone derivative. libretexts.orglibretexts.org

As a cyclohexanone derivative, this compound belongs to a class of cyclic ketones that are highly prevalent scaffolds in bioactive compounds and are common intermediates in the synthesis of various materials. nih.gov The convergent synthesis of highly functionalized cyclohexanones is a significant focus for organic and medicinal chemists. nih.gov Various synthetic strategies, including cycloadditions and annulations, are employed to create these valuable six-membered ring systems. nih.govorganic-chemistry.org The presence of the pyrrolidine group at the 4-position distinguishes it from simpler cyclohexanones, introducing basicity and a specific steric profile to the molecule.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 10421-18-8 | lookchem.comchemscene.com |

| Molecular Formula | C₁₀H₁₇NO | lookchem.comchemscene.com |

| Molecular Weight | 167.25 g/mol | lookchem.comchemscene.com |

| Boiling Point | 259.5±33.0 °C (Predicted) | chemicalbook.com |

| PSA | 20.31 | lookchem.com |

| LogP | 1.53 - 1.59 | lookchem.comchemscene.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 1 | lookchem.com |

Significance as a Precursor and Core Structural Motif in Synthetic Chemistry

The utility of this compound in organic synthesis extends to its role as a versatile precursor for more elaborate molecular architectures. Its bifunctional nature—possessing both a ketone and a tertiary amine—allows for a range of chemical transformations. The ketone can undergo reactions such as reduction to a cyclohexanol, oxidation, or various olefination and condensation reactions.

This compound serves as a crucial building block in the development of novel pharmaceuticals. For instance, 4-(1-Pyrrolidinyl)cyclohexanone is used to prepare pyridine (B92270) carboxamides that function as CXCR4 receptor antagonists, which are useful in treating certain diseases. lookchem.com The pyrrolidine ring itself is a privileged structural motif found in numerous natural products and synthetic drugs, often contributing to desired pharmacological properties. organic-chemistry.org The synthesis of various pyrrolidine-containing compounds is an active area of research. organic-chemistry.org

Furthermore, the cyclohexanone core is a key component in a multitude of bioactive molecules and serves as a common starting point for their synthesis. nih.govacs.org The ability to functionalize the cyclohexanone ring at different positions makes it a valuable scaffold. acs.orgacs.org The combination of the pyrrolidine moiety and the cyclohexanone ring in a single molecule provides a unique starting point for creating diverse chemical libraries for drug discovery and for synthesizing complex target molecules with potential applications in medicinal chemistry and materials science. nih.gov

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGIABKZGSKWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546339 | |

| Record name | 4-(Pyrrolidin-1-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10421-18-8 | |

| Record name | 4-(Pyrrolidin-1-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyrrolidin 1 Yl Cyclohexanone and Its Enamine Analogs

Preparation of 1-(Pyrrolidin-1-yl)cyclohexene (Cyclohexanone Pyrrolidine (B122466) Enamine)

The formation of 1-(pyrrolidin-1-yl)cyclohexene, the enamine derived from cyclohexanone (B45756) and pyrrolidine, is a critical initial step in many synthetic pathways. The success of this condensation reaction hinges on the efficient removal of the water byproduct.

Condensation Reactions via Water Removal Techniques

The traditional method for synthesizing 1-(pyrrolidin-1-yl)cyclohexene is the direct condensation of cyclohexanone and pyrrolidine. msu.educhemicalbook.com To drive the reaction equilibrium toward the enamine product, several techniques are used to remove water.

Azeotropic distillation is a widely used method where the reaction is conducted in a solvent, such as toluene or benzene, that forms an azeotrope with water. chemistry-online.com The water produced is continuously removed as it distills with the solvent, shifting the equilibrium to favor enamine formation. A Dean-Stark apparatus is commonly employed to separate the condensed water, allowing the solvent to return to the reaction mixture. chemistry-online.comuni-mainz.de

The use of dehydrating agents offers another effective approach. wikipedia.orgacs.org Molecular sieves, particularly 4Å, can be added directly to the reaction to adsorb water as it is formed. This method is advantageous as it can be performed under milder conditions without the need for azeotropic distillation. Other drying agents like anhydrous magnesium sulfate or sodium sulfate are also utilized. acs.orgwikipedia.org

| Reagents | Conditions | Product | Yield (%) | Reference |

| Cyclohexanone, Pyrrolidine | Toluene, p-TsOH, reflux with Dean-Stark trap | 1-(Pyrrolidin-1-yl)cyclohexene | High | chemistry-online.comucla.edu |

| Cyclohexanone, Pyrrolidine | Molecular sieves, CH2Cl2, rt | 1-(Pyrrolidin-1-yl)cyclohexene | Good | masterorganicchemistry.com |

| Cyclohexanone, Pyrrolidine | TiCl4, Et3N, THF, 0 °C to rt | 1-(Pyrrolidin-1-yl)cyclohexene | >90 | chemicalbook.com |

Catalytic Approaches for Enamine Formation

Catalysts are often employed to increase the rate and efficiency of enamine formation. nih.gov Acid catalysis is the most prevalent method, with catalytic amounts of acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as titanium(IV) chloride (TiCl4) being frequently used. chemicalbook.comucla.edumasterorganicchemistry.com The acid protonates the carbonyl oxygen of cyclohexanone, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by pyrrolidine. masterorganicchemistry.com For some highly basic amines like pyrrolidine, acid catalysis may not always be necessary. wikipedia.org

Recent research has explored more environmentally friendly and reusable catalysts. Solid acid catalysts, for instance, have demonstrated effectiveness in promoting enamine synthesis while offering simplified separation and recycling.

Synthesis of Substituted 4-(Pyrrolidin-1-yl)cyclohexanones

The synthesis of cyclohexanone rings with a pyrrolidinyl group at the 4-position can be accomplished through several methods. A common strategy is the conjugate addition of pyrrolidine to a cyclohex-2-enone. This Michael addition is a reliable method for forming a carbon-nitrogen bond at the β-position of an α,β-unsaturated carbonyl compound.

Another important route is the reductive amination of 1,4-cyclohexanedione. In this process, the dione reacts with pyrrolidine to form an enamine or iminium ion, which is then reduced in situ to yield 4-(pyrrolidin-1-yl)cyclohexanone. Reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride are typically used for this transformation due to their mild nature.

Assembly of Polyfunctionalized Cyclohexanone-Pyrrolidine Structures

The construction of more complex, polyfunctionalized cyclohexanone-pyrrolidine structures often involves multi-step syntheses that capitalize on the reactivity of both the cyclohexanone and pyrrolidine components. The Stork enamine alkylation is a classic and highly effective method for introducing alkyl or acyl groups at the α-position of the cyclohexanone ring. wikipedia.orgucla.edupearson.com In this reaction, the pre-formed 1-(pyrrolidin-1-yl)cyclohexene acts as a nucleophile, reacting with electrophiles like alkyl or acyl halides. chemistry-online.comwikipedia.orgpearson.com Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now with a new substituent at the α-carbon. chemistry-online.compearson.com

The Diels-Alder reaction provides another powerful tool for constructing highly functionalized cyclohexene rings, which can then be converted to the corresponding cyclohexanones. Utilizing N-vinylpyrrolidinone as a dienophile in a [4+2] cycloaddition with a suitable diene can yield a pyrrolidinone-fused cyclohexene. This intermediate can then be further modified to introduce the desired ketone functionality and other substituents. The 1,3-dipolar cycloaddition of azomethine ylides with activated alkenes is also a valuable method for constructing pyrrolidine rings. nih.govnih.gov

| Reaction Type | Reagents | Product |

| Stork Enamine Alkylation | 1-(Pyrrolidin-1-yl)cyclohexene, Alkyl Halide, then H3O+ | 2-Alkylcyclohexanone |

| Michael Addition | Cyclohex-2-enone, Pyrrolidine | 3-(Pyrrolidin-1-yl)cyclohexanone |

| Reductive Amination | 1,4-Cyclohexanedione, Pyrrolidine, NaBH3CN | This compound |

Reactivity and Transformations of 4 Pyrrolidin 1 Yl Cyclohexanone Derived Enamines

Enamine-Mediated Nucleophilic Additions

A key advantage of using enamines over enolates is that they are neutral species that are simpler to prepare and handle, often preventing issues of overreaction that can occur with enolates. libretexts.org The reaction of the enamine with an electrophile, such as an alkyl halide or an α,β-unsaturated carbonyl compound, leads to the formation of a new carbon-carbon bond at the α-position of the original ketone. masterorganicchemistry.com

For instance, the enamine of cyclohexanone (B45756) can react with electrophiles like acyl halides to form β-dicarbonyl compounds or with α,β-unsaturated ketones in a Michael-type conjugate addition to yield 1,5-dicarbonyl compounds after hydrolysis. libretexts.orglibretexts.org

Table 1: Examples of Enamine-Mediated Nucleophilic Additions

| Enamine Precursor | Electrophile | Product Type (after hydrolysis) | Reference |

|---|---|---|---|

| Cyclohexanone | Acyl Halide | β-Dicarbonyl | libretexts.org |

| Cyclohexanone | Alkyl Halide | α-Alkylated Ketone | masterorganicchemistry.com |

| Cyclohexanone | α,β-Unsaturated Ketone | 1,5-Dicarbonyl | libretexts.orglibretexts.org |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Enamines derived from ketones like 4-(pyrrolidin-1-yl)cyclohexanone are valuable partners in these reactions due to their electron-rich nature, which allows them to participate in various cycloaddition modes, including Diels-Alder, [2+2], [4+2], 1,3-dipolar, [3+3], and [4+3] cycloadditions.

Diels-Alder Reactions as Electron-Rich Dienophiles

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgorganic-chemistry.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgmasterorganicchemistry.com However, in an "inverse-electron-demand" Diels-Alder reaction, the electronic roles are reversed. wikipedia.orgorganic-chemistry.org Enamines, being highly electron-rich alkenes, are excellent dienophiles for these inverse-demand reactions, where they react with electron-deficient dienes. acs.org The increased energy of the enamine's Highest Occupied Molecular Orbital (HOMO) facilitates the reaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene. organic-chemistry.org This strategy provides access to a variety of heterocyclic and carbocyclic scaffolds. acs.org

[2+2] and [4+2] Cycloaddition Processes

Enamines can participate in both [2+2] and [4+2] cycloaddition reactions. The [2+2] cycloaddition typically occurs with electron-deficient alkenes or ketenes, leading to the formation of substituted cyclobutane (B1203170) rings. This reaction often proceeds through a stepwise mechanism involving a zwitterionic intermediate.

In some cases, there can be competition between [2+2] and [4+2] cycloaddition pathways. For example, enzymatic studies have shown that a single enzyme can catalyze both competing cycloadditions, highlighting the subtle energetic balance between the two pathways. The specific reaction conditions, substrate electronics, and catalyst can influence which pathway is favored.

1,3-Dipolar Cycloaddition for Spiro Pyrrolidine (B122466) Construction

1,3-Dipolar cycloadditions are a highly efficient method for constructing five-membered heterocyclic rings. A common strategy involves the reaction of an azomethine ylide (the 1,3-dipole) with a dipolarophile (an alkene). This reaction has been extensively used for the synthesis of complex pyrrolidine-containing scaffolds, including spiro compounds.

In the context of cyclohexanone derivatives, unsaturated ketones derived from cyclohexanone can act as dipolarophiles. For instance, arylmethylidene cyclohexanones react with azomethine ylides generated in situ from the decarboxylative condensation of an α-amino acid like sarcosine. This process leads to the diastereoselective synthesis of dispiro[oxindole-cyclohexanone]pyrrolidines, creating multiple stereocenters in a single step.

Table 2: Synthesis of Spiro Pyrrolidines via 1,3-Dipolar Cycloaddition

| Dipole Precursor | Dipolarophile | Product |

|---|---|---|

| Isatin and Sarcosine | Arylmethylidene Cyclohexanone | Dispiro[oxindole-cyclohexanone]pyrrolidine |

| Acenaphthenequinone and L-proline | 1,4-Enedione Derivatives | N-fused Pyrrolidinyl Spirooxindoles |

[3+3] Cycloadditions for Bicyclic Skeleton Formation

The [3+3] cycloaddition, or annulation, is a powerful method for the synthesis of six-membered rings. In this reaction, a three-atom component reacts with another three-atom component. Cyclic enamines are excellent substrates for formal [3+3] cycloaddition reactions.

For example, the ytterbium-catalyzed reaction between a cyclic enamine and an α,β-unsaturated ketone proceeds with 'head-to-tail' regioselectivity. The mechanism involves a conjugate addition of the enamine followed by an amine-carbonyl condensation, ultimately forming a bicyclic 1,4-dihydropyridine skeleton. This method is notable for its ability to construct complex bicyclic systems with a high degree of stereoselectivity, particularly when chiral enamines are used.

[4+3] Cycloadditions Involving Cyclohexanone Derivatives

The [4+3] cycloaddition is a valuable method for the construction of seven-membered rings, a structural motif present in many natural products. organicreactions.orgillinois.edu This reaction typically involves the combination of a 4π-electron component (a 1,3-diene) with a 3-atom, 2π-electron component, most commonly an oxyallyl cation. organicreactions.orgwikipedia.org

While the enamine itself does not directly participate as one of the core components in the same way a diene or oxyallyl cation does, derivatives of this compound can be precursors to the reactants. For example, α,α'-dihalo ketones, which can be synthesized from cyclohexanone derivatives, are common precursors for generating oxyallyl cations under reductive conditions. wikipedia.org These reactive intermediates can then be trapped by dienes like furan or cyclopentadiene (B3395910) to afford bicyclic seven-membered ring systems. illinois.edu The reaction can proceed through either a concerted or a stepwise mechanism, and achieving high stereoselectivity is a key focus in the development of these methods. illinois.eduwikipedia.org Chiral Lewis acids have been employed to catalyze enantioselective versions of this reaction. acs.org

Michael Addition Reactions

The Michael addition, or conjugate addition, of enamines to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation, famously known as the Stork enamine alkylation.

Enamines derived from this compound readily undergo conjugate addition to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds. The reaction proceeds through a nucleophilic attack of the enamine's α-carbon on the β-carbon of the activated alkene. Subsequent hydrolysis of the resulting iminium ion intermediate regenerates the ketone, yielding a 1,5-dicarbonyl compound or a related derivative.

Recent research has focused on achieving high stereoselectivity in these reactions. For instance, the use of chiral pyrrolidine derivatives or chiral catalysts can induce asymmetry, leading to the formation of enantioenriched products. The reaction of the pyrrolidine enamine of cyclohexanone with various nitroolefins has been shown to proceed with high diastereoselectivity and enantioselectivity, particularly when catalyzed by bifunctional organocatalysts such as pyrrolidine-based benzoylthiourea (B1224501) in water. nih.govresearchgate.net These catalysts are believed to activate both the enamine and the nitroalkene through hydrogen bonding, facilitating a highly ordered transition state.

| Entry | Nitroalkene (Ar) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | C6H5 | 92 | >99:1 | 94 |

| 2 | 4-NO2C6H4 | 90 | >99:1 | 99 |

| 3 | 4-ClC6H4 | 85 | >99:1 | 95 |

| 4 | 4-CH3OC6H4 | 88 | 98:2 | 96 |

| 5 | 2-Thienyl | 75 | >99:1 | 97 |

The initial Michael adduct formed from the reaction of the enamine can possess functionalities that allow for subsequent intramolecular reactions, leading to the rapid construction of complex molecular architectures. These "domino" or "cascade" sequences are highly efficient as they form multiple bonds in a single operation.

A prominent example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The enamine of this compound reacts with an α,β-unsaturated ketone, such as methyl vinyl ketone, to form a 1,5-diketone after hydrolysis. wikipedia.org In the presence of a base, this intermediate undergoes an intramolecular aldol reaction to yield a cyclohexenone derivative. wikipedia.org This methodology is a powerful tool for the synthesis of fused ring systems, including steroids and terpenoids. wikipedia.orglibretexts.org

Aldol and Mannich Type Reactions

Enamines serve as effective enolate surrogates in aldol and Mannich-type reactions, reacting with aldehydes, ketones, and imines to form β-hydroxy ketones and β-amino ketones, respectively.

The enamine of this compound can act as a nucleophile in aldol reactions, attacking the carbonyl carbon of an aldehyde or another ketone. This reaction provides a direct route to β-hydroxy carbonyl compounds. The use of pyrrolidine as a catalyst for the direct aldol reaction of cyclohexanone with aromatic aldehydes in water has been shown to be highly efficient, affording good yields and high diastereoselectivities. niscpr.res.in The reaction typically favors the formation of the anti-aldol product. niscpr.res.in

The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the reactants. The formation of a six-membered cyclic transition state is often invoked to explain the observed diastereoselectivity.

| Entry | Aldehyde (Ar) | Time (min) | Yield (%) | dr (anti:syn) |

| 1 | 4-NO2C6H4 | 20 | 91 | >99:1 |

| 2 | 4-ClC6H4 | 35 | 88 | 90:10 |

| 3 | 4-CH3OC6H4 | 60 | 72 | 75:25 |

| 4 | C6H5 | 45 | 82 | 60:40 |

| 5 | 2-Naphthyl | 50 | 85 | 64:36 |

The nitro-Mannich reaction, or aza-Henry reaction, involves the addition of a nitroalkane to an imine. wikipedia.org Enamines can also participate in Mannich-type reactions. A related and synthetically valuable transformation is the three-component reaction between an aldehyde, an amine, and a nitro-ester to form pyrrolidinone derivatives. nih.gov The in situ formed imine reacts with the enolate equivalent of the nitro-ester in a Mannich-type addition, which is followed by an intramolecular lactamization to furnish the pyrrolidinone ring system. nih.govnih.gov

While not a direct reaction of the pre-formed enamine of this compound, this type of cascade reaction highlights the utility of enamine and enolate chemistry in the synthesis of complex nitrogen-containing heterocycles. The development of asymmetric variants of the nitro-Mannich reaction has provided access to chiral β-nitroamines, which are versatile intermediates for the synthesis of diamines and other valuable compounds. nih.govacs.org

Annulation and Ring-Forming Reactions

The reactivity of enamines has been extensively exploited in annulation strategies to construct various ring systems. As mentioned previously, the Robinson annulation is a classic example that leads to the formation of a six-membered ring. wikipedia.orglibretexts.org

Another approach involves the reaction of enamines with bifunctional electrophiles. For instance, the condensation of the pyrrolidine enamine of ketones with 1,4-diacetoxy-2-butanone provides a concise route to substituted aromatic compounds, including benzenes, dihydroindenes, and tetrahydronaphthalenes. nih.gov This transformation proceeds through a sequence of enamine alkylation, cyclization, and elimination to afford the aromatic ring.

The versatility of enamine chemistry in ring formation underscores its importance in synthetic organic chemistry for the construction of diverse carbocyclic and heterocyclic frameworks.

Stereoselective α,α'-Annelation for Bridged Ring Systems

The construction of bridged ring systems is a significant challenge in synthetic organic chemistry. Enamines derived from 4-substituted cyclohexanones can serve as valuable precursors for such structures through stereoselective α,α'-annelation reactions. While specific studies on the enamine of this compound are not extensively documented in publicly available literature, the principles of enamine reactivity suggest its potential in these transformations.

The general strategy involves the reaction of the enamine with a suitable bis-electrophile. The stereochemical outcome of such a reaction is dictated by the facial selectivity of the initial electrophilic attack on the enamine and the subsequent intramolecular cyclization. The pyrrolidinyl substituent at the 4-position can exert a degree of stereocontrol, influencing the conformation of the cyclohexene ring of the enamine and thereby directing the approach of the electrophile.

| Reactant 1 | Reactant 2 (Bis-electrophile) | Product Type | Potential Stereocontrol |

| Enamine of this compound | α,β-Unsaturated ketone with an additional electrophilic center | Bridged bicyclic ketone | The 4-pyrrolidinyl group may influence the diastereoselectivity of the annulation. |

| Enamine of this compound | Dihaloalkane | Bridged carbocyclic system | The stereochemistry of the final product would depend on the relative orientation of the substituents on the newly formed ring. |

This table represents a conceptual framework based on general enamine reactivity, as specific experimental data for this compound in this context is limited.

Multi-component Annulation Strategies

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. Annulation strategies involving enamines are particularly powerful for the synthesis of polycyclic systems. For enamines derived from this compound, MCRs could be designed to construct fused or bridged ring systems by reacting the enamine with two or more other components.

For instance, a three-component reaction could involve the enamine, an α,β-unsaturated aldehyde, and a nucleophile. The initial Michael addition of the enamine to the aldehyde would be followed by an intramolecular cyclization, with the third component participating in the reaction cascade. The pyrrolidinyl group at the 4-position could play a role in modulating the reactivity and selectivity of these processes.

Metal-Catalyzed C-N Bond Activation Reactions Involving Enamine Intermediates

The activation of C-N bonds by transition metals is a growing area of research, providing novel retrosynthetic disconnections. In the context of enamines derived from this compound, the C-N bond of the enamine itself could be a target for metal-catalyzed transformations. Such a reaction would involve the oxidative addition of a low-valent metal into the C(sp²)-N bond of the enamine.

This activation could lead to a variety of subsequent reactions, such as cross-coupling with various partners or insertion reactions. The feasibility of this approach would depend on the ability of the metal catalyst to selectively cleave the enamine C-N bond in the presence of the other C-N bond of the 4-pyrrolidinyl substituent. This strategy represents a departure from the classical nucleophilic reactivity of enamines and opens up new possibilities for their use in synthesis.

| Metal Catalyst | Potential Reaction Partner | Potential Product |

| Palladium(0) | Aryl halide | α-Aryl cyclohexanone (after hydrolysis) |

| Nickel(0) | Organoboron reagent | α-Alkyl or α-aryl cyclohexanone (after hydrolysis) |

| Rhodium(I) | Carbon monoxide | α-Formyl cyclohexanone derivative (after hydrolysis and further reaction) |

This table illustrates hypothetical outcomes of metal-catalyzed C-N bond activation of the enamine, a frontier area of research.

Mechanistic Investigations of Reactions Involving 4 Pyrrolidin 1 Yl Cyclohexanone Enamines

Transition State Analysis and Enamine Intermediate Pathways

The formation of an enamine from a ketone like cyclohexanone (B45756) and a secondary amine such as pyrrolidine (B122466) proceeds through several key intermediates under acidic catalysis. msu.eduyoutube.com The mechanism is initiated by the protonation of the carbonyl oxygen, enhancing its electrophilicity. youtube.com The amine then attacks the carbonyl carbon, leading to a carbinolamine intermediate (a type of hemiaminal). nih.govacs.org Subsequent proton transfer and elimination of a water molecule generate a crucial iminium ion intermediate, which is then deprotonated at the α-carbon to yield the final enamine product. youtube.com

Once formed, the enamine engages with electrophiles, and the specific pathway is highly dependent on the reactants and conditions. In reactions with nitroalkenes, for instance, the pathway can involve the formation of cyclobutane (B1203170) intermediates. nih.gov These four-membered rings can then isomerize to adduct enamines, which are subsequently hydrolyzed via their corresponding iminium ions to give the final Michael-like adducts. nih.gov

In reactions with α,β-unsaturated carbonyl compounds, a key mechanistic question is whether the reaction proceeds via a concerted "ene" type reaction or a stepwise Michael addition. Computational studies on the reaction of cyclopentadiene (B3395910) with iminium ions derived from acrolein and pyrrolidine have shown a strong preference for the Michael attack pathway, disfavoring the ene mechanism by a significant energy margin (15.4 kcal/mol). nih.gov Similarly, the reaction of enamines with aryl azides has been studied, revealing that the formation of triazoline products can occur through either a concerted, asynchronous 1,3-dipolar cycloaddition or a stepwise pathway. researchgate.net The transition state for the concerted pathway leading to the observed product was found to be significantly lower in energy. researchgate.net

Table 1: Energetic Comparison of Reaction Pathways

| Reactants | Reaction Type | Pathway | Relative Energy Barrier (kcal/mol) | Finding |

|---|---|---|---|---|

| Iminium ion + Cyclopentadiene | Michael vs. Ene | Michael Addition | Favored | The Michael attack pathway is significantly preferred over the "ene" mechanism. nih.gov |

| Iminium ion + Cyclopentadiene | Michael vs. Ene | Ene Reaction | +15.4 | The "ene" pathway is energetically disfavored. nih.gov |

| Enamine + Phenyl Azide | Cycloaddition | Concerted (Observed Product) | Favored | The transition state for the observed product is 7 kcal/mol lower than the alternative. researchgate.net |

Role of Stereoelectronic and Steric Interactions in Stereochemical Outcome

The stereochemical outcome of reactions involving enamines is governed by a delicate interplay of stereoelectronic and steric factors. The conformation of the enamine intermediate itself is a critical determinant. For example, in reactions with nitroalkenes, s-trans-enamine conformers lead to all-trans-(4S)-4-nitrocyclobutylpyrrolidines, whereas s-cis-enamine conformers yield the all-trans-(4R) diastereomers. nih.govacs.org

Steric interactions significantly influence the rate and selectivity of enamine reactions. Studies comparing the reactivity of enamines derived from pyrrolidine, piperidine (B6355638), and morpholine (B109124) have provided clear evidence of steric control. researchgate.netysu.edu The superior reactivity of the pyrrolidine enamine is attributed to the planarity of the five-membered ring, which allows for maximum overlap between the nitrogen lone pair and the C=C double bond π-system. researchgate.net This optimal conjugation, which lowers the distortion energy required to reach the transition state, is less achievable for the six-membered rings of piperidine and morpholine. researchgate.net Kinetic studies have shown that the rate of enamine formation from cyclohexanone with morpholine is approximately ten times faster than with piperidine, a difference attributed to their respective steric environments. ysu.edu

Furthermore, in asymmetric catalysis, substituents on the chiral amine auxiliary play a directing role. A larger substituent on the pyrrolidine ring, for instance, effectively blocks one face of the enamine, forcing the electrophile to approach from the opposite, less hindered face, thereby inducing high enantioselectivity. nih.gov

Table 2: Influence of Amine Structure on Reaction Rates

| Ketone | Secondary Amine | Relative Rate of Enamine Formation | Reference |

|---|---|---|---|

| Cyclohexanone | Morpholine | ~10x faster than Piperidine | ysu.edu |

| Cyclohexanone | Piperidine | Baseline | ysu.edu |

| Octalone | Morpholine | ~30x faster than Piperidine | ysu.edu |

Computational Chemistry Studies of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of enamine reactions. nih.gov Density Functional Theory (DFT) methods, such as M06-2X and B97D, combined with appropriate basis sets and solvation models (e.g., IEF-PCM), have been successfully employed to map potential energy surfaces, characterize intermediates, and calculate the energies of transition states. nih.govacs.orgresearchgate.net

These studies provide quantitative insights that explain experimental observations. For example, MP2 and M06-2X calculations have predicted the relative stability of different iminium ion intermediates, which helps to explain why protonation of adduct enamines can be highly stereoselective, ultimately controlling the syn/anti stereochemistry of the final product. nih.govacs.org Computational modeling using the distortion/interaction model has rationalized the higher reactivity of pyrrolidine enamines compared to their piperidine counterparts, attributing the difference to a lower distortion energy (by 3.1 kcal/mol) for the five-membered ring system in the transition state. researchgate.net

Computational investigations are also crucial for distinguishing between competing mechanistic pathways. Studies on the reaction of enamines with aryl azides showed that a concerted, asynchronous cycloaddition pathway is energetically favored over a stepwise mechanism. researchgate.net Similarly, quantum chemical studies have been used to map out all stages of multi-step, one-pot syntheses involving Michael additions and cyclizations, calculating the energy barriers for each distinct step, such as proton transfers and ring closures. rsc.org However, these studies are not without challenges; the conformational flexibility of catalysts and the choice of the model system can significantly impact the outcomes, underscoring the need for careful methodological selection. nih.gov

Table 3: Selected Computational Findings in Enamine Reactions

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidine-propanal enamine + Nitropropene | M06-2X/6-311+G(d,p) | Calculated relative energies of zwitterionic species for different approaches. acs.org | acs.org |

| Cyclohexanone enamines + Phenyl azide | B97D/6-11+G(d,p) | Explained superior reactivity of pyrrolidine enamine via distortion energy control. researchgate.net | researchgate.net |

| Aldehyde enamines + Nitroalkenes | MP2 and M06-2X | Predicted relative stability of iminium ions, explaining product stereoselectivity. nih.gov | nih.gov |

| Nitromethane + Coumarin | Quantum Chemical Study | Calculated energy barriers for Michael addition (21.7 kJ mol⁻¹) and cyclization (11.9 kJ mol⁻¹). rsc.org | rsc.org |

Spectroscopic Elucidation of Reaction Intermediates and Products

While computational studies provide theoretical frameworks, spectroscopic analysis offers direct experimental evidence for the structures of intermediates and products in enamine reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose.

In studies of the reaction between enamines and nitroalkenes, NMR has been instrumental in the characterization of transient cyclobutane intermediates. nih.gov The identification of these four-membered rings provided crucial evidence for a stepwise pathway involving cycloaddition followed by ring-opening, reconciling previously conflicting mechanistic proposals. nih.gov In other contexts, infrared (IR) and mass spectral studies have been used to identify intermediates, such as a trans-2-decalon-9-ol ketol during a related octalone synthesis, demonstrating the utility of these methods in characterizing reaction components. ysu.edu The data obtained from these spectroscopic techniques are vital for validating the structures of intermediates and final products predicted by mechanistic hypotheses and computational models.

Table 4: Spectroscopic Characterization of Intermediates and Products

| Compound Type | Spectroscopic Method | Purpose | Reference |

|---|---|---|---|

| Nitrocyclobutylpyrrolidines | NMR Spectroscopy | Characterization of cyclobutane intermediates. | nih.gov |

Stereoselective and Asymmetric Catalysis with Pyrrolidine Cyclohexanone Scaffolds

Design and Synthesis of Chiral Organocatalysts Derived from Pyrrolidine (B122466)

The design of effective chiral organocatalysts from pyrrolidine-cyclohexanone scaffolds hinges on the strategic incorporation of catalytically active motifs and functional groups that can participate in non-covalent interactions to control the stereochemical outcome of a reaction. The synthesis typically starts from readily available chiral precursors, allowing for modular construction and fine-tuning of the catalyst's steric and electronic properties.

L-Proline and its Derivatives as Catalytic Motifs

L-proline, a naturally occurring chiral amino acid, is a cornerstone of organocatalysis, primarily through its ability to form enamine and iminium ion intermediates with carbonyl compounds. nih.gov Its derivatives are frequently incorporated into more complex structures to enhance their catalytic performance. The pyrrolidine ring of proline is a key structural feature in many organocatalysts designed for asymmetric transformations. mdpi.com The development of these catalysts often involves modifying the carboxylic acid group or the pyrrolidine ring to introduce other functional groups, thereby creating bifunctional or more sterically demanding catalysts. nih.govresearchgate.net

For instance, L-prolinamides have been synthesized and utilized as organocatalysts in asymmetric aldol (B89426) reactions. researchgate.net The synthesis of these catalysts can be achieved by coupling L-proline with various chiral amines. The resulting amide functionality can participate in hydrogen bonding, influencing the transition state and improving stereoselectivity. Computational tools like Density Functional Theory (DFT) have been employed to predict the catalytic efficiencies of designed L-proline derivatives, guiding synthetic efforts toward more effective catalysts. researchgate.net This rational design approach, combining computational prediction with experimental validation, has led to the development of highly efficient organocatalysts for reactions like the Robinson annulation, achieving excellent yields and enantioselectivities with low catalyst loadings. researchgate.net

Bifunctional Pyrrolidine-Thiourea/Urea (B33335) Catalysts

A significant advancement in organocatalyst design involves the creation of bifunctional catalysts that combine a pyrrolidine unit with a thiourea (B124793) or urea moiety. acs.org This design strategy merges enamine/iminium catalysis, mediated by the pyrrolidine's secondary amine, with the hydrogen-bonding capability of the (thio)urea group. The (thio)urea motif acts as a hydrogen-bond donor, activating the electrophile and orienting it within the chiral environment of the catalyst. acs.orgacs.orgmdpi.com

The synthesis of these catalysts often starts from L-proline or its derivatives, such as (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, which can be prepared in a few steps from L-proline. scispace.com This intermediate is then reacted with an appropriate isothiocyanate or isocyanate, like 3,5-bis(trifluoromethyl)phenyl isocyanate, to form the N-Boc-protected thiourea or urea. scispace.com Subsequent deprotection of the Boc group yields the final bifunctional organocatalyst. scispace.combeilstein-journals.org This modular synthesis allows for the introduction of various substituents on the (thio)urea moiety to fine-tune the catalyst's activity and selectivity. acs.orgacs.org These bifunctional catalysts have proven to be highly effective in a variety of asymmetric reactions, particularly in the Michael addition of ketones to nitroolefins. acs.orgnih.gov

Enantioselective and Diastereoselective Control in Catalytic Processes

Organocatalysts derived from pyrrolidine-cyclohexanone scaffolds excel at inducing high levels of enantioselectivity and diastereoselectivity in various carbon-carbon bond-forming reactions. The mechanism of stereocontrol typically involves the formation of a chiral enamine intermediate from the catalyst and a ketone substrate, which then reacts with an electrophile. The steric and electronic features of the catalyst direct the approach of the electrophile to a specific face of the enamine, thereby controlling the absolute and relative stereochemistry of the product.

Asymmetric Michael Additions to Nitroolefins

The asymmetric Michael addition of carbonyl compounds to nitroolefins is a benchmark reaction for testing the efficacy of new organocatalysts. thieme-connect.com Bifunctional pyrrolidine-thiourea catalysts have emerged as exceptionally effective for this transformation, particularly in the reaction of cyclohexanone (B45756) with various nitroolefins. acs.orgacs.orgnih.gov

In a typical reaction, the pyrrolidine moiety of the catalyst reacts with cyclohexanone to form a chiral enamine. Simultaneously, the thiourea group activates the nitroolefin through double hydrogen-bonding. acs.orgmdpi.com This dual activation brings the reactants into close proximity within a well-defined chiral environment, facilitating a highly stereoselective attack of the enamine onto the nitroolefin. acs.org This approach consistently yields Michael adducts with high diastereoselectivities (dr) and enantioselectivities (ee). acs.orgnih.gov For example, using a catalyst derived from (S)-pyrrolidin-2-ylmethylamine and 3,5-bis(trifluoromethyl)phenyl isothiocyanate, the Michael addition of cyclohexanone to nitrostyrene (B7858105) derivatives proceeds with excellent results.

Table 1: Asymmetric Michael Addition of Cyclohexanone to Nitroolefins Catalyzed by a Pyrrolidine-Thiourea Catalyst

| Entry | Nitroolefin (Ar) | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | C₆H₅ | i-PrOH | 0 | 99 | 95:5 | 92 |

| 2 | 4-NO₂C₆H₄ | i-PrOH | 0 | 99 | >99:1 | 97 |

| 3 | 4-ClC₆H₄ | i-PrOH | 0 | 99 | 96:4 | 92 |

| 4 | 2-ClC₆H₄ | i-PrOH | 0 | 99 | >99:1 | 99 |

| 5 | 2-Naphthyl | i-PrOH | 0 | 99 | 93:7 | 93 |

| 6 | n-Propyl | i-PrOH | 0 | 95 | 98:2 | 99 |

Data sourced from multiple studies showcasing representative results. acs.orgnih.govrsc.orgnih.gov

The success of these catalysts has been extended to aqueous reaction conditions, highlighting the move towards greener chemistry. nih.gov Pyrrolidine-based benzoylthiourea (B1224501) catalysts have been used to catalyze the asymmetric Michael addition of cyclohexanone to various nitroolefins in water, affording the products in good yields and with excellent diastereoselectivities and enantioselectivities. nih.gov

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. niscpr.res.in Organocatalysts derived from L-proline and its amides have been successfully applied to catalyze the direct aldol reaction between ketones, such as cyclohexanone, and various aldehydes. nih.govacs.org

The catalytic cycle is believed to involve the formation of a chiral enamine between the pyrrolidine catalyst and the ketone donor. This enamine then attacks the aldehyde acceptor. The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the enamine, and by potential hydrogen-bonding interactions that orient the aldehyde. nih.gov For instance, prolinamide catalysts have been shown to effectively catalyze the reaction between cyclohexanone and 4-nitrobenzaldehyde (B150856), producing the corresponding aldol adduct with moderate to good diastereo- and enantioselectivity. acs.org The efficiency of these catalysts can often be enhanced by the use of additives, such as acetic acid. nih.gov

Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

| Catalyst Type | Catalyst Loading (mol%) | Additive | Yield (%) | dr (anti/syn) | ee (anti) (%) |

|---|---|---|---|---|---|

| Prolinamide | 10-20 | Acetic Acid | High | up to >95:5 | up to 99 |

| Hydroxyprolinamide | 5-15 | Acetic Acid | 95 | 92:8 | 96 |

Data represents typical results from studies on proline-derived organocatalysts. nih.govacs.org

Asymmetric Cycloadditions

Asymmetric cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, provide efficient routes to complex cyclic molecules. mdpi.comnih.gov Pyrrolidine-based organocatalysts are adept at controlling the stereochemistry of these transformations. nih.gov In a [3+2] cycloaddition, for example, an azomethine ylide can be generated in situ and reacted with a dipolarophile. The catalyst controls the facial selectivity of the cycloaddition, leading to highly enantioenriched pyrrolidine derivatives. acs.org

Silver-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with acceptors like 2-alkylidenecycloketones have been developed to construct spiro-pyrrolidine compounds containing a quaternary stereocenter with high diastereoselectivity and good enantioselectivity. researchgate.net Similarly, organocatalytic enantioselective [3+2] cycloadditions have been developed using bifunctional thiourea or squaramide catalysts to construct complex dispirocyclic systems containing a pyrrolidine ring. nih.gov These reactions often proceed with high yields and excellent stereocontrol, demonstrating the power of this strategy for building molecular complexity. researchgate.netnih.gov Proline itself can catalyze [3+2] cycloadditions, for example, in the synthesis of isoxazoline-N-oxides, yielding products with high diastereoselectivity. nih.gov

Table 3: Examples of Asymmetric Cycloaddition Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | Stereoselectivity |

|---|---|---|---|---|

| [3+2] Cycloaddition | AgOAc/Chiral Ligand | Azomethine ylides + 2-Alkylidenecycloketones | Spiro-pyrrolidines | High dr, Good ee |

| [3+2] Cycloaddition | Quinine-derived Urea | Isatin ketimines + Benzofuranones | Spiro[benzofuran-pyrrolidine] | up to >20:1 dr, up to 99:1 er |

| [4+2] Cycloaddition | Proline-derived | 2,4-Dienals + α,β-Unsaturated esters | Tetrahydrocarbazoles | High ee |

Data compiled from various studies on asymmetric cycloadditions. researchgate.netnih.govrsc.orgmdpi.com

Application of Pyrrolidine-Cyclohexanone-Based Organocatalysts in Chiral Synthesis

Pyrrolidine-cyclohexanone scaffolds are instrumental in a variety of chiral syntheses, most notably in asymmetric aldol and Michael addition reactions. These reactions are fundamental carbon-carbon bond-forming processes that are pivotal in the construction of complex chiral molecules.

A notable application is the asymmetric direct aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. acs.org In one study, a novel, densely substituted pyrrolidine derivative, when used as an organocatalyst at a 20% loading, yielded the corresponding aldol adduct with quantitative conversion. acs.org While the diastereoselective and enantioselective ratios were moderate, this demonstrated the catalytic potential of new pyrrolidine-based structures. acs.org

The Michael addition of cyclohexanone to nitroolefins is another area where pyrrolidine-based organocatalysts have demonstrated significant success. nih.govrsc.orgresearchgate.net For instance, newly synthesized chiral pyrrolidines were tested as organocatalysts in the Michael addition of cyclohexanone to nitrostyrene, showcasing the ongoing efforts to develop more efficient catalysts for this transformation. nih.gov Bifunctional pyrrolidine catalysts, which incorporate additional functional groups to enhance stereocontrol, have been shown to promote the Michael addition of cyclohexanone to trans-β-nitrostyrene with excellent asymmetric induction. researchgate.net Some of these catalysts have achieved enantioselectivities up to 97% and diastereoselectivities up to 95:5, often with shorter reaction times compared to other organocatalysts. researchgate.net

The versatility of these catalysts is further highlighted by their application in reactions involving different substrates. For example, the asymmetric Michael addition of cyclopentanone (B42830) to nitroolefins has also been successfully catalyzed by chiral pyrrolidine derivatives. nih.gov The development of prolinamide organocatalysts has been particularly effective for the enantioselective cross-aldol reaction between acetone (B3395972) and trihalomethyl ketones or imines. nih.gov

The structural features of the pyrrolidine catalyst play a crucial role in its performance. For instance, the presence of a 4-hydroxyl group in a trans position in a prolinamide catalyst was found to positively influence the enantioselectivity of the anti-aldol product, likely through the formation of an intermolecular hydrogen bond network. nih.gov This catalyst also demonstrated potential for recyclability, maintaining good activity and selectivity over multiple cycles. nih.gov

Below is a table summarizing the performance of various pyrrolidine-cyclohexanone-based organocatalysts in different chiral syntheses.

| Reaction Type | Catalyst Type | Substrates | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Asymmetric Aldol Reaction | Densely substituted pyrrolidine | Cyclohexanone, 4-Nitrobenzaldehyde | >95% | 78:22 | 68:32 | acs.org |

| Asymmetric Michael Addition | Chiral Pyrrolidine | Cyclohexanone, trans-β-Nitrostyrene | - | - | - | nih.gov |

| Asymmetric Michael Addition | Bifunctional Pyrrolidine-Thiourea | Cyclohexanone, trans-β-Nitrostyrene | - | up to 95:5 | up to 97% | researchgate.net |

| Asymmetric Michael Addition | Pyrrolidine-based Chiral Porous Polymer | Cyclohexanone, Nitroolefins | up to 98% | - | up to 99% | rsc.org |

| Asymmetric Aldol Reaction | trans-4-Hydroxy-(S)-prolinamide | Cyclohexanone, p-Nitrobenzaldehyde | - | improved | slightly lower (after 5 cycles) | nih.gov |

Heterogeneous Organocatalysis with Chiral Covalent Organic Frameworks (COFs)

While homogeneous organocatalysts have proven highly effective, their separation and reuse can be challenging. To address this, researchers have focused on immobilizing chiral organocatalysts onto solid supports, creating heterogeneous catalysts. bohrium.com Covalent organic frameworks (COFs) have emerged as a particularly promising platform for this purpose due to their high stability, inherent porosity, and tunable nature. rsc.orgbohrium.com

Chiral COFs (CCOFs) incorporating pyrrolidine moieties have been successfully developed and employed as heterogeneous organocatalysts. bohrium.commdpi.com These materials can be synthesized through direct "bottom-up" strategies or by post-synthetic modification of a pre-formed framework. rsc.orgbohrium.com

One approach involves the direct synthesis of a pyrrolidine-based chiral porous polymer (Py-CPP). rsc.org This material, constructed from rigid three-dimensional monomers, possesses a highly porous structure with readily accessible and uniformly distributed catalytic sites. rsc.org The Py-CPP has been shown to be an effective heterogeneous organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins in pure water, achieving high yields (up to 98%) and excellent enantioselectivities (up to 99%). rsc.org

Another strategy is the development of CCOFs containing pyrrolidine derivatives for asymmetric Michael addition reactions of cyclohexanone with β-nitrostyrene. mdpi.com These materials have demonstrated the ability to produce the desired products in high yields (85–95%) and with a significant anti/syn ratio of 17:1. mdpi.com

More recently, hydrazone-linked chiral COFs with accessible pyrrolidine catalytic sites have been designed. escholarship.org The catalytic efficiency of these COFs in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde was found to correlate with the number of accessible pyrrolidine sites within the framework. escholarship.org A COF with a high density of pyrrolidine moieties demonstrated excellent reaction yields (up to 97%) and enantiomeric excess values (up to 83%). escholarship.org This work highlights the importance of pore environment tuning in enhancing the catalytic performance of chiral COFs. escholarship.org

The development of organocatalytic asymmetric polymerization methods has also enabled the synthesis of β-ketoenamine-based CCOFs using a chiral 2-methylpyrrolidine (B1204830) catalyst. nih.gov These frameworks can be further modified, for example, by metalation, to create multifunctional catalysts for other asymmetric transformations. nih.gov

The table below provides an overview of the application of pyrrolidine-containing chiral COFs in heterogeneous organocatalysis.

Applications in Complex Molecular Architecture Synthesis

Construction of Spirocyclic Systems Containing Pyrrolidine (B122466) and Cyclohexanone (B45756) Moieties

Spirocyclic compounds, characterized by two rings connected by a single common atom, are prevalent in many natural products and pharmacologically active molecules. The synthesis of these structures often involves the use of 4-(Pyrrolidin-1-yl)cyclohexanone and its derivatives.

One notable application is in the synthesis of spiro[pyrrolidine-2,2'-cyclohexanone] systems. These are often achieved through multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. ua.esnih.gov For instance, the reaction of an in-situ generated azomethine ylide with an α-arylidene cyclohexanone can lead to the formation of spiro pyrrolidines. researchgate.net The pyrrolidine component of this compound can be modified to generate the necessary azomethine ylide, which then reacts intramolecularly or with another reactant to form the spirocyclic core. nih.gov

The development of stereoselective methods for the synthesis of spirocyclic pyrrolidines is an active area of research, with catalysts being employed to control the stereochemistry of the final product. rsc.org These methods are crucial for accessing specific isomers with desired biological activities. The versatility of these synthetic strategies allows for the creation of a diverse library of spiro compounds with potential applications in drug discovery. enamine.netresearchgate.net

| Reaction Type | Key Reactants | Resulting Spiro System | Key Features |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylides, α-arylidene cyclohexanones | Spiro[pyrrolidine-2,2'-cyclohexanone] | Often a multicomponent reaction, can be stereoselective. ua.esnih.govresearchgate.net |

| [3+2] Cycloaddition | Electron-deficient alkenes, in situ generated N-benzyl azomethine ylide | Novel spirocyclic pyrrolidines | Two-step synthesis from common ketones. enamine.netresearchgate.net |

Synthesis of Fused Polycyclic Compounds (e.g., Tetrahydronaphthalenes, Strychnos Skeleton Fragments)

The reactivity of this compound also extends to the synthesis of fused polycyclic systems, where two or more rings share two or more atoms.

Tetrahydronaphthalenes: Derivatives of this compound are employed in domino reactions to construct tetrahydronaphthalene frameworks. acs.orgsemanticscholar.org For example, a domino protocol involving α-aroylketene dithioacetals, malononitrile, secondary amines (like pyrrolidine), and cyclohexanone can yield 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles. acs.orgsemanticscholar.org This process involves a series of consecutive reactions including addition-elimination, intramolecular cyclization, and ring-opening/closing sequences. acs.orgsemanticscholar.org Iron(III)-catalyzed strategies have also been developed for the synthesis of functionalized tetrahydronaphthalenes from aryl ketone precursors. nih.gov

Strychnos Skeleton Fragments: The Strychnos alkaloids are a family of complex natural products characterized by a fused 5-6-6 ring system. jst.go.jpresearchgate.netnih.govresearchgate.net The synthesis of the fused cyclohexane (B81311) and pyrrolidine portion of the Strychnos skeleton can be achieved through domino intermolecular and intramolecular SN2 cyclization reactions. jst.go.jpresearchgate.netnih.govresearchgate.net While not directly starting from this compound itself, the principles of constructing fused pyrrolidine and cyclohexane rings are demonstrated in these syntheses. These methods often involve the careful construction of a precursor that can undergo a cascade of cyclizations to form the desired polycyclic core. jst.go.jpresearchgate.netnih.govresearchgate.net

| Target Fused System | Synthetic Strategy | Precursors/Key Reagents |

|---|---|---|

| Tetrahydronaphthalenes | Domino Reaction | α-Aroylketene dithioacetals, malononitrile, secondary amines, cyclohexanone. acs.orgsemanticscholar.org |

| Strychnos Skeleton Fragments | Domino SN2 Cyclization | Specifically designed cyclization precursors with appropriate leaving groups. jst.go.jpresearchgate.netnih.govresearchgate.net |

Formation of Bridged Polycyclic Systems (e.g., Adamantane (B196018) Derivatives)

Bridged polycyclic systems, such as adamantane and its derivatives, possess rigid, three-dimensional structures that are of interest in materials science and medicinal chemistry. The enamine derived from this compound is a key intermediate in the construction of the adamantane framework.

One-step syntheses of adamantane derivatives have been reported through the reaction of enamines of 4,4-disubstituted cyclohexanones with reagents like methacryloyl chloride. nih.gov The enamine facilitates a cascade of reactions, including Michael addition and intramolecular aldol-type condensations, to build the characteristic cage structure of adamantane. The synthesis of 1,2-disubstituted adamantane derivatives can also be achieved through the cyclization of bicyclic precursors derived from cyclohexanone enamines. nih.gov

| Bridged System | Synthetic Approach | Key Intermediate/Reagent |

|---|---|---|

| Adamantane Derivatives | Enamine-mediated cascade reaction | Enamine of 4-substituted cyclohexanone, methacryloyl chloride. nih.gov |

Utility as Versatile Chiral Building Blocks and Synthons

Chirality plays a critical role in the biological activity of many molecules. This compound can be utilized as a starting material for the synthesis of chiral building blocks, which are then incorporated into larger, more complex chiral molecules.

The pyrrolidine and cyclohexanone moieties can be functionalized asymmetrically to introduce stereocenters. For example, asymmetric synthesis methods can be employed to produce enantiomerically pure derivatives of this compound. These chiral derivatives then serve as valuable synthons for the construction of enantiomerically pure target molecules. The diastereoselective self-assembly of achiral building blocks into complex chiral architectures is a testament to the power of stereochemical control in synthesis. rsc.orgnih.gov The principles of using chiral building blocks are fundamental to the total synthesis of many natural products. nih.gov

| Chiral Application | Methodology | Significance |

|---|---|---|

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to introduce stereocenters. | Provides access to enantiomerically pure compounds with specific biological activities. rsc.orgnih.gov |

| Chiral Pool Synthesis | Derivatization of naturally occurring chiral molecules. | Leverages the inherent chirality of natural products for the synthesis of new chiral molecules. nih.gov |

Strategy Towards Natural Product Synthesis and Analogs

The synthesis of natural products and their analogs is a major driving force in organic chemistry. The structural motifs found in this compound are present in numerous natural products, making it a valuable starting point for their synthesis.

As previously mentioned, the fused pyrrolidine and cyclohexane rings are core components of the Strychnos alkaloids. jst.go.jpresearchgate.netnih.govresearchgate.net Synthetic strategies aimed at constructing these complex natural products often rely on building blocks that contain these fundamental rings. By developing efficient methods to synthesize and functionalize molecules like this compound, chemists can gain access to the necessary precursors for the total synthesis of these and other biologically active natural products. The ability to create analogs of natural products is also crucial for structure-activity relationship studies and the development of new therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for superior catalysts remains a central theme in organic synthesis. For reactions involving the enamine of cyclohexanone (B45756), future efforts will likely concentrate on creating novel catalytic systems that offer unprecedented levels of control over reaction outcomes.

Key Research Thrusts:

Bifunctional and Multifunctional Catalysts: Research is moving towards pyrrolidine-based organocatalysts that incorporate multiple functional groups. nih.gov For instance, catalysts combining the pyrrolidine (B122466) motif with a hydrogen-bond donor (like thiourea (B124793) or a phenolic hydroxyl group) can provide dual activation of both the nucleophile and the electrophile. researchgate.net This approach has been shown to enhance stereoselectivity in aldol (B89426) reactions. researchgate.net Future designs may incorporate additional functionalities to create precisely organized transition states, leading to even higher selectivity.

Biocatalysis and Directed Evolution: The use of enzymes, or biocatalysts, offers a highly selective and green alternative to traditional chemical catalysts. mdpi.com Transaminases, for example, have been engineered through in silico design and directed evolution to achieve reverse diastereoselectivity in the synthesis of chiral amines from ketone precursors. mdpi.com Future research will likely expand the toolkit of enzymes capable of utilizing cyclohexanone derivatives, tailoring them for specific transformations with near-perfect enantiomeric and diastereomeric control.

Immobilized and Recyclable Catalysts: To improve the sustainability and cost-effectiveness of processes, there is a strong focus on developing catalysts that can be easily separated from the reaction mixture and reused. One approach involves attaching the catalyst to a solid support or a fluorous tag. nih.gov A fluorous (S)-pyrrolidine–thiourea bifunctional organocatalyst has been synthesized and shown to be recoverable by fluorous solid-phase extraction while maintaining high activity and selectivity. nih.gov

Table 1: Comparison of Catalytic Systems in Asymmetric Aldol Reactions

| Catalyst Type | Key Features | Achieved Selectivity (Example) | Potential Future Improvement |

| Prolinamide Organocatalyst | Contains (S)-1-phenylethylamine and a 4-hydroxyl group. | anti-aldol product, improved diastereomeric ratio. nih.gov | Introduction of more complex scaffolding for finer stereochemical control. |

| Pyrrolidine-Thiourea Bifunctional Catalyst | Dual activation via enamine formation and hydrogen bonding. | High enantioselectivity through shielding of one enamine face. nih.gov | Optimization for a broader range of electrophiles and less reactive substrates. |

| Fluorous-Tagged Pyrrolidine Catalyst | Allows for catalyst recovery via fluorous solid-phase extraction. | High activity and enantioselectivity; 87% catalyst recovery. nih.gov | Integration with flow chemistry systems for continuous processing. |

| Engineered Transaminase (Biocatalyst) | Enzyme variant developed through directed evolution. | Reversed diastereoselectivity from syn to desired anti product. mdpi.com | Expanding substrate scope to include more complex cyclohexanone derivatives. |

Exploration of New Reactivity Modes and Cascade Reactions

The enamine derived from cyclohexanone is a versatile nucleophile, but its full reactive potential is still being uncovered. Future research will focus on harnessing this reactivity in novel transformations and complex cascade sequences.

Cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient strategy for building molecular complexity. 20.210.105 They align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. 20.210.105

Emerging Research Areas:

Multicomponent Cascade Reactions: Researchers are designing one-pot, three-component reactions that utilize a cyclohexanone-derived enamine. For example, a cooperative enamine-Brønsted acid catalysis approach has been developed to synthesize biologically important 4,5,6,7-tetrahydro-1H-indoles from cyclohexanone, an arylamine, and a benzoylmethylene malonate in high yields. nih.gov

Domino and Tandem Reactions: The reaction of cyclopentadiene (B3395910) with α,β-unsaturated carbonyl compounds, catalyzed by pyrrolidine, can proceed through different pathways, including Michael addition or 1,2-addition. nih.gov Understanding and controlling the factors that dictate these pathways can lead to the selective synthesis of complex scaffolds like 1,2-dihydropentalenes. nih.gov

nih.gov20.210.105-Dipolar Cycloadditions: The reaction of non-symmetrical arylmethylidene cyclohexanones with azomethine ylides has been shown to proceed with high diastereoselectivity, creating complex dispiro[oxindole-cyclohexanone]pyrrolidines. researchgate.net Future work could explore the use of chiral catalysts to control the absolute stereochemistry of the newly formed stereocenters.

Advanced Computational Modeling for Rational Catalyst Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern organic synthesis. For reactions involving 4-(pyrrolidin-1-yl)cyclohexanone, computational modeling provides deep insights that guide experimental work.

Applications of Computational Modeling:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are used to model transition states and reaction pathways. This helps researchers understand the origins of stereoselectivity. For instance, computational studies have revealed how the dual hydrogen bonding from a phenolic OH group and an amide NH in a prolinamide catalyst activates the aldehyde electrophile in an aldol reaction. researchgate.net

Rational Catalyst Design: By simulating the interactions between the catalyst, substrates, and solvent molecules, researchers can predict which catalyst structures will be most effective. This "in silico" design process accelerates the development of new catalysts by prioritizing the synthesis of the most promising candidates. mdpi.com

Explaining Complex Phenomena: Computational models have been used to explain complex catalytic phenomena, such as anion-π autocatalysis. These models suggest that water molecules can play a crucial role in transmitting activation from the product to the substrate and stabilizing transition states through intricate hydrogen-bonding networks. researchgate.net

Q & A

Basic: What are the key considerations for synthesizing 4-(Pyrrolidin-1-yl)cyclohexanone?

Answer:

Synthesis typically involves cyclohexanone derivatives modified via nucleophilic substitution or condensation reactions. For pyrrolidine-substituted analogs, a common approach is the Mannich reaction, where cyclohexanone reacts with pyrrolidine and formaldehyde under controlled conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to avoid side products like over-alkylation. Evidence from similar compounds (e.g., 4-methyl-1-phenyl-2-pyrrolidin-1-ylpentan-1-one) suggests using GC-MS and LC-QTOF for real-time monitoring to track intermediate formation and final product purity . Reaction yields can be improved by employing phase-transfer catalysts or microwave-assisted synthesis, as demonstrated in substituted cyclohexanone derivatives .

Basic: How is this compound characterized analytically?

Answer:

Key techniques include:

- NMR Spectroscopy : To confirm the substitution pattern on the cyclohexanone ring and pyrrolidine integration.

- Mass Spectrometry (GC-MS/LC-QTOF) : For molecular weight verification and fragmentation pattern analysis. For example, LC-QTOF provides high-resolution mass data to distinguish isomers, as seen in structurally related compounds .

- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amine-related absorptions.

- Derivatization : Cyclohexanone derivatives (e.g., dinitrophenylhydrazones) can enhance detection sensitivity in UV-Vis or HPLC analyses .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors, as recommended for cyclohexanone derivatives .

- Storage : Store in airtight containers at –20°C to prevent degradation, as noted for similar pyrrolidine-containing compounds .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns due to potential environmental persistence .

Advanced: How can researchers resolve conflicting data between spectroscopic and chromatographic analyses?

Answer:

Discrepancies often arise from impurities, isomerism, or instrumental artifacts. Methodological steps include:

Reproducibility Checks : Repeat analyses under standardized conditions.

Orthogonal Techniques : Combine NMR (for structural elucidation) with LC-QTOF (for purity assessment), as applied to pyrrolidine derivatives .

Isolation and Reanalysis : Use preparative HPLC to isolate ambiguous peaks and re-analyze.

Computational Validation : Compare experimental spectra with DFT-calculated NMR/IR data to identify structural mismatches.

Advanced: What strategies optimize reaction yields in the synthesis of pyrrolidine-functionalized cyclohexanones?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Mannich reactions, while PEG-400 improves phase separation in biphasic systems .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation, as seen in related ketone-pyrrolidine syntheses .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions like polymerization.

- In Situ Monitoring : Employ inline FTIR or LC-MS to detect intermediates and adjust reaction conditions dynamically .

Advanced: How can the reactivity of this compound be systematically studied under varying conditions?

Answer:

- Kinetic Studies : Monitor reactions (e.g., oxidation, reduction) using stopped-flow UV-Vis spectroscopy to determine rate constants.

- pH-Dependent Stability : Assess degradation pathways via HPLC at pH 2–12, as performed for cyclohexanone derivatives .

- Thermal Analysis : TGA/DSC identifies decomposition thresholds, while Arrhenius plots predict shelf-life.

- Cross-Reactivity Screens : Test interactions with common reagents (e.g., Grignard reagents, hydrazines) to map functional group compatibility .

Advanced: What computational methods aid in predicting the biological or catalytic activity of this compound?

Answer:

- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes) using AutoDock Vina.

- DFT Calculations : Predict redox potentials and nucleophilic sites via Gaussian software, validated against experimental cyclic voltammetry data.

- QSAR Models : Corrogate structural features (e.g., logP, H-bond donors) with bioactivity data from PubChem or EPA DSSTox .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.